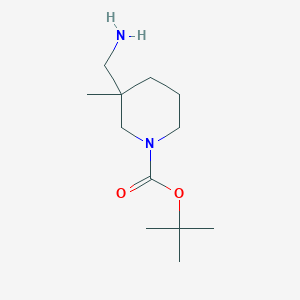

1-Boc-3-(aminomethyl)-3-methylpiperidine

Overview

Description

“1-Boc-3-(aminomethyl)-3-methylpiperidine” is a chemical compound with the molecular formula C11H22N2O2 . It is also known by several other names such as “tert-butyl 3-aminomethyl piperidine-1-carboxylate”, “1-boc-3-aminomethyl piperidine”, and "1-boc-3-aminomethyl piperidine" .

Synthesis Analysis

The synthesis of (S)-1-Boc-3-aminopiperidine has been achieved using a continuous flow system. This system uses ω-transaminase covalently immobilized on an epoxy resin modified with ethylenediamine (EDA). The resulting immobilized ω-transaminase was stable with 90% residual activity after 15 reuse cycles .

Molecular Structure Analysis

The molecular structure of “this compound” includes a piperidine ring, which is a common feature in many pharmaceuticals and natural products .

Physical and Chemical Properties Analysis

The compound has a molecular weight of 214.30 g/mol. It is a liquid at room temperature with a density of 0.995 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Building Blocks

- 1-Boc-3-(aminomethyl)-3-methylpiperidine serves as a versatile building block for the synthesis of compounds with potential biological activity. It's used in the scalable synthesis of orthogonally protected 3,4-aziridinopiperidine, which leads to 4-substituted 3-aminopiperidines (Schramm et al., 2009).

- This compound is integral in creating new scaffolds for combinatorial chemistry, particularly in the synthesis of triazolyl-substituted 3-aminopiperidines, achieved through nucleophilic aziridine ring opening and subsequent copper-catalyzed Huisgen 1,3-dipolar cycloaddition (Schramm et al., 2010).

Chemical Transformations

- It is used in the synthesis of various substituted piperidines and pyrrolidines, important as bifunctional building blocks for pharmaceutical compounds. A notable process involves the regioselective bromofluorination of N-Boc-4-methylenepiperidine (Verniest et al., 2010).

- The compound also plays a role in the Brønsted acid-catalyzed direct Mannich reactions, which provide an efficient method for the synthesis of various phenylglycine derivatives (Uraguchi & Terada, 2004).

Advanced Synthesis Techniques

- Its use extends to the synthesis of highly lipophilic, mesityl-substituted amino acids, achieved through asymmetric epoxidation or aminohydroxylation, demonstrating the versatility of this compound in synthesizing complex amino acid derivatives (Medina et al., 2000).

Catalysis and Reaction Enhancement

- This compound is involved in catalyzing N-tert-butyloxycarbonylation of amines, showcasing its role in enhancing chemoselectivity and efficiency in organic synthesis (Sarkar et al., 2011).

- It is pivotal in the palladium-catalyzed β-selective C(sp3)-H arylation of N-Boc-piperidines, a method that directly accesses 3-aryl-N-Boc-piperidines, demonstrating its importance in selective functionalization of piperidines (Millet & Baudoin, 2015).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

tert-butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O2/c1-11(2,3)16-10(15)14-7-5-6-12(4,8-13)9-14/h5-9,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKNVRVCUGATSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)OC(C)(C)C)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90857181 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158759-16-0 | |

| Record name | tert-Butyl 3-(aminomethyl)-3-methylpiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90857181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(4-amino-2,5-dimethoxyphenyl)ethyl]acetamide](/img/structure/B1375870.png)

![2-Bromo-5-nitrobenzo[D]thiazole](/img/structure/B1375873.png)

![Benzamide, N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-4-iodo-](/img/structure/B1375880.png)

![Methyl 2-[(3-chloropropyl)sulfanyl]acetate](/img/structure/B1375882.png)